N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(2-Furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a furyl ethyl side chain, a cyclohexyl core substituted with a 1,2,3,4-tetrazole moiety, and an acetamide functional group.
Properties
Molecular Formula |
C16H23N5O2 |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H23N5O2/c22-15(17-9-6-14-5-4-10-23-14)11-16(7-2-1-3-8-16)12-21-13-18-19-20-21/h4-5,10,13H,1-3,6-9,11-12H2,(H,17,22) |
InChI Key |
KHDIPGQOPMISPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=CC=CO2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the furan and tetraazole intermediates with the cyclohexyl group under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The tetraazole ring can be reduced to form amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced tetraazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study the interactions of furan and tetraazole rings with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetraazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Target Compound : Features a 1,2,3,4-tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity.
- Curcumin Derivative (): Contains a 1,2,3-triazole ring synthesized via click chemistry.
- Anti-Exudative Triazole (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibited anti-inflammatory activity comparable to diclofenac (8 mg/kg) at 10 mg/kg doses. The triazole-thioether moiety may enhance solubility compared to the tetrazole .
Cyclohexyl vs. Cyclopentyl Substituents
- Cyclopentyl Acetamide (): N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (compound 4d) showed 98.9% HPLC purity and a molecular ion peak at m/z 470. The cyclopentyl ring likely reduces steric hindrance compared to cyclohexyl, favoring faster metabolic clearance .
Furan-Containing Analogs
- Target Compound : The 2-furyl ethyl group may modulate lipophilicity and bioavailability.
- Furan-Triazole Hybrid (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated significant anti-exudative activity, suggesting furan’s role in enhancing tissue permeability .
Anti-Inflammatory and Anti-Exudative Activities
Receptor Targeting
- Opioid Receptor Ligands (): DIPPA: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide acts as a κ-opioid receptor antagonist . U-51754: Features a dimethylamino-cyclohexyl group, highlighting the role of amino substituents in receptor affinity .
Key Research Findings and Limitations
- Structural Advantages : The tetrazole ring in the target compound may confer superior metabolic stability over triazole analogs but could reduce solubility.
- Gaps in Data: Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.
- Contradictions : While furan enhances permeability in anti-exudative agents (), its contribution to CNS targeting (e.g., opioid ligands in –9) remains unverified.
Tables of Comparative Data
Table 1: Structural Features
Notes
- Limitations : The absence of direct studies on the target compound necessitates reliance on structural analogs.
- Contradictions : Varied substituent effects (e.g., tetrazole vs. triazole) complicate cross-class comparisons.
- Recommendations : Future work should prioritize in vitro receptor binding assays and pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
